Journal Name:Soft Matter
Journal ISSN:1744-683X
IF:4.046
Journal Website:http://www.rsc.org/Publishing/journals/sm/article.asp
Year of Origin:2005
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:965
Publishing Cycle:Monthly
OA or Not:Not
Stimuli responsive gelation of tert-butylacetic acid based LMOGs – applications in remediation of marine oil spills, dye removal and heavy metal sensing†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00960B
Tert-butylacetic acid based amides containing a structural backbone, a hydrogen bonding linker and a bulky end group have been synthesized (TBA1–TBA6) and explored for gelation of fuel oils and organic solvents. The importance of the tert-butyl group in driving the assembly towards gelation has been highlighted in our previously reported pivalamide-based phase selective organogelators (PSOGs). Both groups of compounds have been scrutinized and the effect of an additional methylene group in the newly synthesized series of compounds (on the gelation behavior, single crystal structure, non-covalent interactions responsible for gelation, morphology, dye absorption, etc.) were probed. Compounds TBA1–TBA6 were also utilized for sensing heavy metal ions and transition metal ions present in aqueous medium. They display phase-selective gelation of oil in the presence of biphasic systems (oil–sea water) when added in powder form as well as in solution form, and hence, make excellent candidates for containing oil spills in water bodies. Overall, both these libraries form a class of smallest molecules ever employed for successful organogelation behavior.
Detail
Contents list
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM90164E
The first page of this article is displayed as the abstract.
Detail
Inertial effect on evasion and pursuit dynamics of prey swarms: the emergence of a favourable mass ratio for the predator–prey arms race†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00738C
We show, based on a theoretical model, how inertia plays a pivotal role in the survival dynamics of a prey swarm while chased by a predator. With the varying mass of the prey and predator, diverse escape patterns emerge, such as circling, chasing, maneuvering, dividing into subgroups, and merging into a unitary group, similar to the escape trajectories observed in nature. Moreover, we find a transition from non-survival to survival of the prey swarm with increasing predator mass. The transition regime is also sensitive to the variation in prey mass. Further, the analysis of the prey group survival as a function of predator-to-prey mass ratio unveils the existence of three distinct regimes: (i) frequent chase and capture leading to the non-survival of the prey swarm, (ii) an intermediate regime where competition between pursuit and capture occurs, resembling an arms race, and (iii) the survival regime without the capture of prey. Interestingly, our study demonstrates the existence of a favourable predator–prey mass ratio for coexistence of both prey and predator in an ecosystem, which agrees well with the field studies.
Detail
Inside front cover
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM90163G
A graphical abstract is available for this content
Detail
Characteristic features of self-avoiding active Brownian polymers under linear shear flow†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01334K
We present Brownian dynamics simulation results of a flexible linear polymer with excluded-volume interactions under shear flow in the presence of active noise. The active noise strongly affects the polymer's conformational and dynamical properties, such as the stretching in the flow direction and compression in the gradient direction, shear-induced alignment, and shear viscosity. In the asymptotic limit of large activities and shear rates, the power-law scaling exponents of these quantities differ significantly from those of passive polymers. The chain's shear-induced stretching at a given shear rate is reduced by active noise, and it displays a non-monotonic behavior, where an initial polymer compression is followed by its stretching with increasing active force. The compression of the polymer in the gradient direction follows the relation ∼WiPe−3/4 as a function of the activity-dependent Weissenberg number WiPe, which differs from the scaling observed in passive systems ∼WiPe−1/2. The flow-induced alignment at large Péclet numbers Pe ≫ 1, where Pe is the Péclet number, and large shear rates WiPe ≫ 1 displays the scaling behavior WiPe−1/2, with an exponent differing from the passive value −1/3. Furthermore, the polymer's zero-shear viscosity displays a non-monotonic behavior, decreasing in an intermediate activity regime due to excluded-volume interactions and increasing again for large Pe. Shear thinning appears with increasing Weissenberg number with the power-laws WiPe−1/2 and WiPe−3/4 for passive and active polymers, respectively. In addition, our simulation results are compared with the results of an analytical approach, which predicts quantitatively similar behaviors for the various aforementioned physical quantities.
Detail
Front cover
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM90162A
A graphical abstract is available for this content
Detail
Back cover
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM90168H
A graphical abstract is available for this content
Detail
Synthesis and mesomorphic properties of “side-on” hybrid liquid crystalline silsesquioxanes†‡
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00801K
Novel hybrid silsesquioxane-based liquid crystalline derivatives with varied lengths of spacers and tails have been synthesized by hydrosilylation reactions of octakis(dimethylsiloxy)silsesquioxane and side-on mesogens via a platinum catalyst. The thermal behavior of three types of silsesquioxane-based liquid crystals (LCs), differentiated by the molecular structure of mesogens, was investigated by differential scanning calorimetry (DSC) and polarising optical microscopy (POM). Temperature-dependent small and wide-angle X-ray scattering was used to verify liquid crystalline phases, revealing that the silsesquioxane-based derivatives formed hexagonal columnar and nematic mesophases, and the effect of the molecular structure of the mesogens and the spacer length on the formation of LC phases is discussed. This investigation demonstrated that the choice of the “side-on” attachments plays a crucial role in enhancing the emergence of the nematic phase.
Detail
Effect of confinement and topology: 2-TIPS vs. MIPS†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00796K
2-TIPS (two temperature induced phase separation) refers to the phase separation phenomenon observed in mixtures of active and passive particles which are modelled using scalar activity. The active particles are connected to a thermostat at high temperature while the passive particles are connected to the thermostat at low temperature and the relative temperature difference between “hot” and “cold” particles is taken as the measure of the activity χ of the non-equilibrium system. The study of such binary mixtures of hot and cold particles under various kinds of confinement is an important problem in many physical and biological processes. The nature and extent of phase separation are heavily influenced by the geometry of confinement, activity, and density of the non-equilibrium binary mixture. Investigating such 3D binary mixtures confined by parallel walls, we observe that the active and passive particles phase separate, but the extent of phase separation is reduced compared to bulk phase separation at high densities and enhanced at low densities. However, when the binary mixture of active and passive particles is confined inside a spherical cavity, the phase separation is radial for small radii of the confining sphere and the extent of phase separation is higher compared to their bulk counterparts. Confinement leads to interesting properties in the passive (cold) region like enhanced layering and high compression in the direction parallel to the confining wall. In 2D, both the bulk and confined systems of the binary mixture show a significant decrement in the extent of phase separation at higher densities. This observation is attributed to the trapping of active particles inside the passive cluster, which increases with density. Thus the 2D systems show structures more akin to dense-dilute phase co-existence, which is observed in motility induced phase separation in 2D active systems. The binary mixture constrained on the spherical surface also shows similar phase co-existence. Our analyses reveal that the coexistent densities observed in 2-TIPS on the spherical surface agree with the findings of previous studies on MIPS in active systems on a sphere.
Detail
Neutron radiography of liquid foam structure near a vertical wall†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00983A
At a solid boundary, the structural formation of bubbles is different from that in the bulk of a liquid foam. The presence of a solid boundary imposes additional constraints, resulting in a crystalline arrangement of the bubbles. For dry and monodisperse foam, the Kelvin and Fejes-T처th structure is expected in the vicinity of the wall, while a random ordering should occur in the bulk. In this study, we investigate the transition from a crystalline to a random structure near a vertical wall located in the middle of a flat foam cell. The corresponding layering of the liquid was quantified by measuring the distribution of liquid fraction within the cell using neutron radiography. The amplitude of the liquid fraction distribution and its decay with distance from the solid boundary were correlated with the foam bubble size and polydispersity. Furthermore, by applying forced drainage, we measured the corresponding permeability and wetting front velocity near the vertical wall. We found that the crystalline sorting reduces the permeability and wetting front velocity compared to a randomly packed foam.
Detail
Dynamics and rheology of vesicles under confined Poiseuille flow
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01064C
The rheological behavior and dynamics of a vesicle suspension, serving as a simplified model for red blood cells, are explored within a Poiseuille flow under the Stokes limit. Investigating vesicle response has led to the identification of novel solutions that complement previously documented forms like the parachute and slipper shapes. This study has brought to light the existence of alternative configurations, including a fully off-centered form and a multilobe structure. The study unveils the presence of two distinct branches associated with the slipper shape. One branch arises as a consequence of a supercritical bifurcation from the symmetric parachute shape, while the other emerges from a saddle-node bifurcation. Notably, the findings are represented through diagrams that display data collapsing harmoniously based on a combination of independent dimensionless parameters. Delving into the rheological implications, a remarkable observation emerges: the normalized viscosity (i.e. similar to intrinsic viscosity) exhibits a non-monotonic trend as a function of vesicle concentration. Initially, the normalized viscosity diminishes as the concentration increases, followed by a subsequent rise at higher concentrations. Noteworthy is the presence of a minimum value in the normalized viscosity at lower concentrations, aligning well with the concentrations observed in microcirculation scenarios. The intricate behavior of the normalized viscosity can be attributed to a delicate spatial arrangement within the suspension. Importantly, this trend echoes the observations made in a linear shear flow scenario, thereby underscoring the universality of the rheological behavior for confined suspensions.
Detail
Composition and temperature effects on the solution structure of SDS/octanol/brine by SANS, NMR and microscopy†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01098H
We investigate the solution structures of model sodium dodecyl sulfate/octanol/brine ternary mixtures across the lamellar (Lα), vesicle (L4) and micellar (L1) phases employing small angle neutron scattering (SANS), optical microscopy and nuclear magnetic resonance (NMR). Specifically, we examine the effect of co-surfactant octanol (0.2–9.48 w/v%) and temperature (25–65 °C) along dilution lines at fixed octanol : SDS ratios (0.08–1.21). A transition from Lα to sponge phase (L3) above 35 °C is found along the octanol : SDS = 1.21 isopleth, with phase coexistence above ϕ ≈ 0.14 weight fraction of surfactant and co-surfactant. The lamellar bilayers swell upon dilution, with an approximately linear increase of d-spacing, accompanied by a decrease of the Caillé parameter, indicative of greater membrane rigidity. At a lower octanol : SDS ratio of 0.62, coexistence of oblate micelles and vesicles is observed with preferential formation of vesicles at low concentrations. Dilution of the L1 phase, along octanol : SDS = 0.08, results in elongated micelles, as the NaCl : SDS ratio increases, while higher temperatures favour the formation of less elongated micelles. Our results provide a detailed map of the equilibrium structures found in the Lα vicinity of this extensively investigated flow-responsive surfactant system.
Detail
Acrylamide-induced enhanced solubilization of poly(propylene glycol) in aqueous solution†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01362F
Acrylamide (AM)-induced enhanced solubilization of poly(ethylene oxide)-b-poly(propylene oxide)-b-poly(ethylene oxide) (PEO–PPO–PEO) has been phenomenologically reported in a previous study. However, little is known about its mechanism. In this study, poly(propylene glycol) (PPG) serves as a model system to clarify this enhanced solubilization phenomenon, driven by two specific reasons. First, it helps eliminate any interference from PEO segments. Second, the liquid state of low molecular weight PPG proves advantageous for characterizing molecular interactions. The phenomenon of AM-induced enhanced solubilization has been conclusively demonstrated in the PPG system for the first time. Addition of AM consistently raises the cloud point of PPG aqueous solution. Subsequently, the structure and molecular interactions within the PPG/AM aqueous solution were investigated. Notably, there is no robust association or hydrogen bond between PPG and AM molecules; instead, only van der Waals forces are found to be at play. A model has been constructed, grounded in the contacts between PPG and the solvent during the coil-to-globule transition, to better understand the observed impact of AM on the clouding behavior of PPG aqueous solutions. The mechanism behind the enhanced solubilization has been ascribed to AM's ability to contact with PPG during the temperature-induced dehydration process, thereby assisting in sustaining the PPG's dissolved state.
Detail
Stress-independent delay time in yielding of dilute colloidal gels†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01238G
We investigate the yielding under shear for dilute poly(N-isopropyl acrylamide-co-fumaric acid) (PNIPAM-FAc) colloidal gels obtained above the volume phase transition temperature. In this temperature range, the microgel suspensions form colloidal gels due to hydrophobic interparticle interactions under appropriate pH and ionic strength conditions. Step-strain tests revealed that yielding occurs when the applied strain exceeds a specific threshold, requiring a finite, stress-independent delay time (tD). This is distinct from previous findings on delayed yielding in other colloidal gels, where tD decreases with increasing stress. In the start-up shear tests, yield strain (γy) at a higher strain rate () increases with escalating , while γy at lower remains constant. This characteristic γy– relationship is successfully explained by a simple model using the stress-independent tD value without an adjustable fitting parameter. The distinctive yielding behavior, underscored by a stress-independent tD, is expected to originate from strain-induced macroscopic phase separation into a dense colloidal gel and water, observable separately from rheological measurements.
Detail
Nonequilibrium interactions between multi-scale colloids regulate the suspension microstructure and rheology†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00947E
Understanding nonequilibrium interactions of multi-component colloidal suspensions is critical for many dynamical settings such as self-assembly and material processing. A key question is how the nonequilibrium distributions of individual components influence the effective interparticle interactions and flow behavior. In this work, we develop a first-principle framework to study a bidisperse suspension of colloids and depletants using a Smoluchowski equation and corroborated by Brownian dynamics (BD) simulations. Using nonlinear microrheology as a case study, we demonstrate that effective depletion interactions between driven colloids are sensitive to particle timescales out of equilibrium and cannot be predicted by equilibrium-based pair potentials like Asakura–Oosawa. Furthermore, we show that the interplay between Brownian relaxation timescales of different species plays a critical role in governing the viscosity of multi-component suspensions. Our model highlights the limitations of using equilibrium pair potentials to approximate interparticle interactions in nonequilibrium processes such as hydrodynamic flows and presents a useful framework for studying the transport of driven, interacting suspensions.
Detail
Enhancement of the mechanical properties of organic–inorganic hybrid elastomers by introducing movable and reversible crosslinks†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01101A
Organic–inorganic materials have been widely utilized in various fields as multifunctional materials. Poly(dimethyl siloxane) (PDMS), a typical inorganic polymer, has industrially appealing functions, such as transparency, biocompatibility, and gas permeability; however, it has poor mechanical properties. We incorporated organic–inorganic hybrid elastomers (PDMS-γCD-AAl⊃P(EA-HEMA) (x)) with movable crosslinks, and we utilized hydrogen bonds as reversible crosslinks. The organic polymer poly ethyl acrylate-r-hydroxy ethyl methacrylate (P(EA-HEMA)) penetrated the cavity of triacetylated γ-cyclodextrin (γCD), which was introduced into the side chains of PDMS, and it compounded with PDMS at the nanoscale. Structural studies involving visual and X-ray scattering measurements revealed that movable crosslinks improved the compatibility levels of PDMS and acrylate copolymers. However, macroscopic phase separation occurred when the number of reversible crosslinks increased. Furthermore, studies on the mobility levels of acrylate copolymers and movable crosslinks indicated that the relaxation behaviour of PDMS-γCD-AAl⊃P(EA-HEMA) (x) changed with changing numbers of reversible crosslinks. Introducing reversible crosslinks improved the Young's modulus and toughness values. The movable and reversible crosslinks between the organic and inorganic polymers contributed to the high elongation properties. The design of PDMS-γCD-AAl⊃P(EA-HEMA) (x) incorporated cooperatively movable and reversible crosslinks to achieve high compatibility of immiscible polymers and to control the mechanical properties.
Detail
From angular to round: in depth interfacial analysis of binary phosphatidylethanolamine mixtures in the inverse hexagonal phase†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01029E
Packing stress in the lipidic inverse hexagonal HII phase arises from the necessity of the ideally cylinder-shaped micelles to fill out the hexagonally-shaped Wigner–Seitz unit cell. Thus, hydrocarbon chains stretch towards the corners and compress in the direction of the flat side of the hexagonal unit cell. Additionally, the lipid/water interface deviates from being perfectly circular. To study this packing frustration in greater detail, we have doped 1-palmitoyl-2-oleoyl-sn-phosphatidylethanolamine (POPE) with increasing molar concentrations of 1,2-palmitoyl-sn-phosphatidylethanolamine (DPPE: 0 to 15 mol%). Due to its effectively longer hydrophobic tails, DPPE tends to aggregate in the corner regions of the unit cell, and thus, increases the circularity of the lipid/water interface. From small angle X-ray diffraction (SAXD) we determined electron density maps. Using those, we analysed the size, shape and homogeneity of the lipid/water interface as well as that of the methyl trough region. At 6 and 9 mol% DPPE the nanotubular water core most closely resembles a circle; further to this, in comparison to its neighbouring concentrations, the 9 mol% DPPE sample has the smallest water core area and smallest number of lipids per circumference, best alleviating the packing stress. Finally, a three-water layer model was applied, discerning headgroup, perturbed and free water, demonstrating that the hexagonal phase is most stable in the direction of the flat faces (compression zones) and least stable towards the vertices of the unit cell (decompression zones).
Detail
The effect of polymer end-group on the formation of styrene – maleic acid lipid particles (SMALPs)†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01180A
A series of block copolymers comprising styrene and maleic acid (SMA) has been prepared using RAFT polymerisation. RAFT often results in a large hydrophobic alkylthiocarbonylthio end group and this work examines its effect on the solution behaviour of the copolymers. SMA variants with, and without, this end group were synthesised and their behaviour compared with a commercially-available random copolymer of similar molecular weight. Dynamic light scattering and surface tension measurements found the RAFT-copolymers preferentially self-assembled into higher-order aggregates in aqueous solution. Small angle neutron scattering using deuterated styrene varients add support to the accepted model that these agreggates comprise a solvent-protected styrenic core with an acid-rich shell. Replacing the hydrophobic RAFT end group with a more hydrophilic nitrile caused differences in the resulting surface activity, attributed to the ability of the adjoining styrene homoblock to drive aggregation. Each of the copolymers formed SMALP nanodiscs with DMPC lipids, which were found to encapsulate a model membrane protein, gramicidin. However, end group variation affected solubilisition of DPPC, a lipid with a higher phase transition temperature. When using RAFT-copolymers terminated with a hydrophobic group, swelling of the bilayer and greater penetration of the homoblock into the nanodisc core occurred with increasing homoblock length. Conversely, commercial and nitrile-terminated RAFT-copolymers produced nanodisc sizes that stayed constant, instead indicating interaction at the edge of the lipid patch. The results highlight how even minor changes to the copolymer can modify the amphiphilic balance between regions, knowledge useful towards optimising copolymer structure to enhance and control nanodisc formation.
Detail
Emulsifier adsorption kinetics influences drop deformation and breakup in turbulent emulsification
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM01213A
Turbulent drop breakup is of large importance for applications such as food and pharmaceutical processing, as well as of substantial fundamental scientific interest. Emulsification typically takes place in the presence of surface-active emulsifiers (natural occurring and/or added). Under equilibrium conditions, these lower the interfacial tension, enabling deformation and breakup. However, turbulent deformation is fast in relation to emulsifier kinetics. Little is known about the details of how the emulsifier influences drop deformation under turbulent conditions. During the last years, significant insight in the mechanism of turbulent drop breakup has been reached using numerical experiments. However, these studies typically use a highly simplistic description of how the interface responds to turbulent stress. This study investigates how the limited exchange rate of emulsifier between the bulk and the interface influences the deformation process in turbulent drop breakup for application-relevant emulsifiers and concentrations, in the context of state-of-the-art single drop breakup simulations. In conclusion, if the Weber number is high or the emulsifier is supplied at a concentration giving an adsorption time less than 1/10th of the drop breakup time, deformation proceeds as if the emulsifier adsorbed infinitely fast. Otherwise, the limited emulsifier kinetics delays breakup and can alter the breakup mechanism.
Detail
Force transmission during repose of flexible granular chains†
Soft Matter ( IF 4.046 ) Pub Date : , DOI: 10.1039/D3SM00526G
We study the mechanics of standing columns formed during the repose of flexible granular chains. It is one of the many intriguing behaviours exhibited by granular materials when links capable of transmitting tension exist between particles. We develop and calibrate a discrete element method contact model to simulate the mechanics of the macroscopic flexible granular chains and conduct simulations of the angle of repose experiments of these chains by extracting a chain-filled cylinder and allowing the material to flow out under gravity and repose. We evaluate various micro-mechanical, topological and macroscopic parameters to elucidate the mechanics of the repose behaviour of chain ensembles. It is the ability of the links connecting the individual particles to transmit tensile forces along the chain backbone that provides lateral stability to the column, enabling them to stand. In particular, the contact force rearrangement inside the columns generates a self-confining radial stress near the base of the columns, which provides an important stabilizing stress.
Detail
18493
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, PHYSICAL 物理化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.50 122 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/sm
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Communications Full papers Reviews Tutorial reviews Perspectives Comments